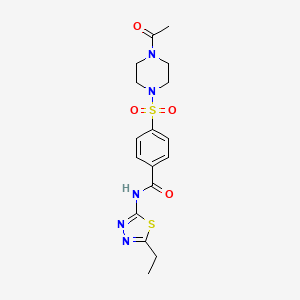
2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway plays a crucial role in cellular response to oxidative stress and inflammation .
Mode of Action
This compound interacts with its target by enhancing the Nrf2 translocation . This interaction results in the counteraction of cytotoxicity, thereby indicating a tight relationship between the xanthone scaffold of the compound and the Nrf2 activation .
Biochemical Pathways
The compound affects the Nrf2 pathway, which is responsible for regulating the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The downstream effects of this pathway modulation include enhanced cellular response towards oxidative stress and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced biocompatibility and counteraction of cytotoxicity . These effects are achieved through the modulation of the Nrf2 pathway, which enhances the cellular response towards oxidative stress and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 9-oxo-9H-xanthene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques such as recrystallization or preparative chromatography.
化学反应分析
Types of Reactions
2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
相似化合物的比较
Similar Compounds
2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide: Known for its potential biological activity and applications in various fields.
2-(2-Fluoro-9H-xanthen-9-yl)-3-hydroxy-3-cyclohexen-1-one: Another compound with a similar structure, used in different chemical and biological studies.
Uniqueness
This compound is unique due to its specific combination of a fluorine atom and a xanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-fluoro-N-(9-oxoxanthen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLHCZQWBZADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812060.png)
![7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride](/img/structure/B2812061.png)
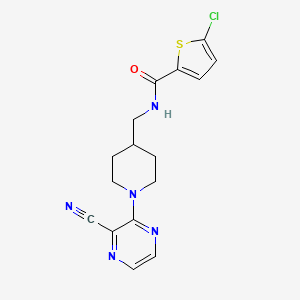
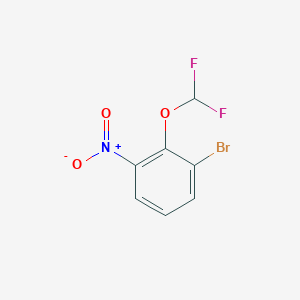
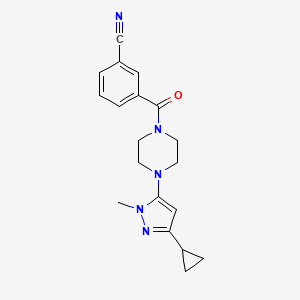
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2812068.png)
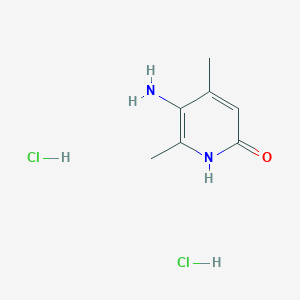
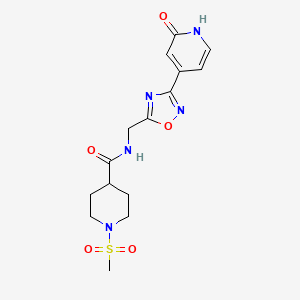

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)
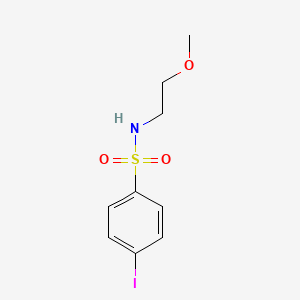
![2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2812078.png)
![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)
